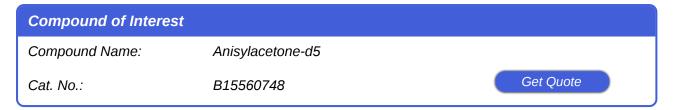


Anisylacetone-d5: A Technical Guide for Researchers

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Anisylacetone, with a focus on its deuterated analogue, **Anisylacetone-d5**. Due to a scarcity of publicly available data for the deuterated form, this document primarily details the properties of the non-deuterated compound, Anisylacetone (also known as 4-(4-methoxyphenyl)butan-2-one), and extrapolates the expected characteristics of **Anisylacetone-d5**. This guide also outlines a general experimental protocol for the synthesis of deuterated ketones, which can be adapted for the preparation of **Anisylacetone-d5**.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Anisylacetone. It is anticipated that the deuterated form, **Anisylacetone-d5**, will exhibit similar properties, with a notable increase in molecular weight.



Property	Value	Reference
Molecular Formula	C11H14O2	[1][2][3][4]
Molecular Weight	178.23 g/mol	[1][2][3][4]
CAS Number	104-20-1	[2][4]
Appearance	Colorless to pale yellow liquid	[4][5]
Boiling Point	277 °C	[5]
Melting Point	8 °C	[2]
Density	1.046 g/mL at 25 °C	[2]
Refractive Index	n20/D 1.519	[2]
Solubility	Very slightly soluble in water; soluble in alcohol and oils	[4]

Note on **Anisylacetone-d5**: The molecular weight of **Anisylacetone-d5** is expected to be approximately 183.26 g/mol , reflecting the replacement of five hydrogen atoms with deuterium. Other physical properties such as boiling point and melting point are not expected to differ significantly from the non-deuterated form.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of Anisylacetone and its deuterated analogue.

- Mass Spectrometry (MS): The mass spectrum of Anisylacetone typically shows a molecular
 ion peak (M+) at m/z 178.[1] For Anisylacetone-d5, the molecular ion peak is expected to
 be observed at m/z 183, confirming the incorporation of five deuterium atoms. The
 fragmentation pattern is expected to be similar, with shifts in the m/z values of fragments
 containing deuterium.
- Infrared (IR) Spectroscopy: The IR spectrum of Anisylacetone exhibits characteristic absorption bands for the carbonyl group (C=O) and aromatic ring.[6] In the spectrum of



Anisylacetone-d5, C-D stretching vibrations would be observed at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a critical tool
for confirming the positions of deuteration. In the ¹H NMR spectrum of Anisylacetone-d5,
the signals corresponding to the five deuterated positions would be absent. ¹³C NMR would
show signals for all carbon atoms, though the signals for deuterated carbons may be split
into multiplets due to C-D coupling.

Experimental Protocols: Synthesis of Anisylacetone-d5

While a specific, detailed protocol for the synthesis of **Anisylacetone-d5** is not readily available in the public domain, a general approach can be adapted from established methods for the synthesis of Anisylacetone and the deuteration of ketones. The following is a plausible multistep synthesis workflow.

Step 1: Claisen-Schmidt Condensation to form Anisylidene Acetone

This step involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form 4-(4-methoxyphenyl)but-3-en-2-one (anisylidene acetone).

- Materials: 4-methoxybenzaldehyde, Acetone, Sodium hydroxide, Ethanol, Water.
- Procedure:
 - Dissolve sodium hydroxide in water and cool the solution in an ice bath.
 - Add ethanol to the cooled sodium hydroxide solution.
 - Slowly add a mixture of 4-methoxybenzaldehyde and acetone to the basic solution while stirring and maintaining a low temperature.
 - Continue stirring for several hours until the reaction is complete (monitored by TLC).
 - Neutralize the reaction mixture with a dilute acid (e.g., HCl).



 The precipitated product, anisylidene acetone, is collected by filtration, washed with water, and dried.

Step 2: Selective Hydrogenation/Deuteration to form Anisylacetone-d5

This step involves the reduction of the carbon-carbon double bond of anisylidene acetone using a deuterium source.

- Materials: Anisylidene acetone, Deuterium gas (D₂), Palladium on carbon (Pd/C) catalyst, Solvent (e.g., Ethyl acetate or Ethanol).
- Procedure:
 - Dissolve anisylidene acetone in a suitable solvent in a hydrogenation apparatus.
 - Add a catalytic amount of Pd/C.
 - Purge the system with an inert gas (e.g., Nitrogen or Argon) and then introduce deuterium gas.
 - Maintain the reaction under a positive pressure of deuterium gas and stir vigorously at room temperature until the theoretical amount of deuterium has been consumed.
 - Monitor the reaction progress by TLC or GC-MS.
 - Upon completion, filter the reaction mixture to remove the catalyst.
 - Evaporate the solvent under reduced pressure to obtain crude Anisylacetone-d5.
 - Purify the product by column chromatography or distillation.

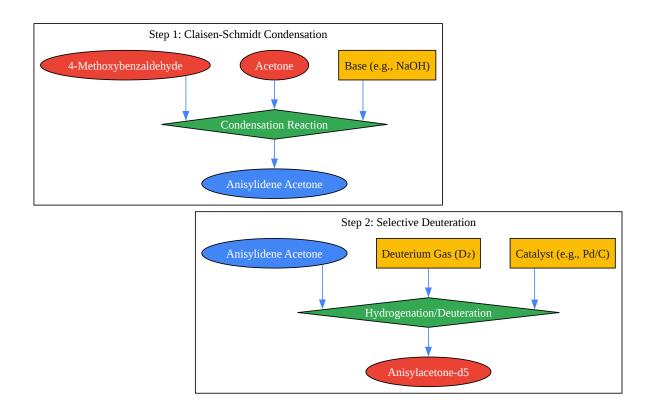
Alternative Deuteration Strategy:

An alternative method for introducing deuterium at the α -position to the carbonyl group involves base-catalyzed H-D exchange on Anisylacetone using a deuterium source like D₂O.

Logical Workflow for Synthesis



The following diagram illustrates the logical workflow for the synthesis of **Anisylacetone-d5**.



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Caption: Synthesis workflow for Anisylacetone-d5.

Safety and Handling

Anisylacetone is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.



- Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated area or use a fume hood.
- Avoid inhalation, ingestion, and contact with skin and eyes.
- Store in a cool, dry, and well-ventilated place away from incompatible materials.

For **Anisylacetone-d5**, the same safety precautions should be followed. The deuterated nature of the compound does not significantly alter its chemical reactivity or toxicity profile under normal laboratory conditions.

Applications in Research

Anisylacetone and its deuterated analogues are valuable tools in various research fields:

- Metabolic Studies: Deuterated compounds like Anisylacetone-d5 can be used as internal standards in mass spectrometry-based metabolomics to accurately quantify the nondeuterated analogue in biological samples.
- Pharmacokinetic Studies: Isotope-labeled compounds are crucial in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a molecule in a biological system.
- Flavor and Fragrance Research: Anisylacetone is used in the flavor and fragrance industry. [7][8] Studying the sensory properties of its deuterated isotopologues can provide insights into the structure-activity relationships of odorants and flavorants.

This technical guide serves as a foundational resource for researchers working with Anisylacetone and its deuterated forms. While specific experimental data for **Anisylacetone-d5** is limited, the information provided for the parent compound, coupled with general principles of isotopic labeling, offers a strong starting point for its synthesis and application in scientific research.

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